molecular formula C10H12ClNO2 B13536645 Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-

Cat. No.: B13536645
M. Wt: 213.66 g/mol
InChI Key: RBJBLESPMGILOU-SECBINFHSA-N
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Description

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- is a chiral compound with significant applications in various fields. It is characterized by the presence of a benzene ring, an amino group, a chloro substituent, and an ethyl ester group. The compound’s stereochemistry is denoted by the ®-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- typically involves the following steps:

    Starting Materials: The synthesis begins with benzeneacetic acid, which undergoes chlorination to introduce the chloro substituent at the 4-position.

    Amination: The chlorinated intermediate is then subjected to amination to introduce the alpha-amino group.

    Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester
  • Benzeneacetic acid, 4-amino-

Uniqueness

Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®- is unique due to its specific stereochemistry and the presence of both amino and chloro substituents. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-(4-chlorophenyl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

RBJBLESPMGILOU-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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